molecular formula C15H11FN4OS2 B2937093 1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1215460-48-2

1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2937093
CAS No.: 1215460-48-2
M. Wt: 346.4
InChI Key: VQXUULVJBRSWMF-UHFFFAOYSA-N
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Description

1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex synthetic organic compound designed for research applications. It features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core structure, which is a fused heterocyclic system known to be of significant interest in medicinal chemistry . This scaffold is isoelectronic with purines, allowing it to function as a potential bio-isostere in drug discovery, particularly in the design of molecules that target enzyme active sites typically occupied by purine nucleotides, such as those in certain kinases . The specific molecular modifications, including the 4-fluorobenzylthio ether at the 1-position and a methyl group at the 4-position, are designed to fine-tune the compound's physicochemical properties, binding affinity, and selectivity. While direct biological data on this specific compound is limited in the public domain, structurally similar thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives have demonstrated considerable promise in preclinical research. Notably, close analogues have shown potent anticonvulsant activity in models of epilepsy . Other research indicates that the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold has been investigated for its metal-chelating properties and applied in the development of candidate treatments for cancer and parasitic diseases . Researchers can explore this compound as a key intermediate or lead molecule in various therapeutic areas, including oncology and central nervous system (CNS) disorders. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

12-[(4-fluorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4OS2/c1-19-13(21)12-11(6-7-22-12)20-14(19)17-18-15(20)23-8-9-2-4-10(16)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXUULVJBRSWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines, which are known for their diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

  • Molecular Formula : C15H11FN4OS
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 1215460-48-2

The compound features a thieno-triazolo-pyrimidinone core with a fluorobenzyl thioether substituent. This unique arrangement of heteroatoms and aromatic systems may confer specific biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Case Study : A series of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines were synthesized and tested against various cancer cell lines (e.g., MDA-MB-231 and MCF-7). Compounds displayed IC50 values as low as 17.83 μM against MCF-7 cells compared to standard treatments like Cisplatin .

Antimicrobial Activity

Compounds with similar structural motifs have also shown antimicrobial activity:

  • Research Findings : A study on triazolopyrimidines indicated that certain derivatives exhibited significant inhibition against bacterial strains. The presence of the thioether group is believed to enhance this activity by improving membrane permeability .

Enzyme Inhibition

The biological activity of this compound may extend to enzyme inhibition:

  • α-Glucosidase Inhibition : Similar compounds have been reported to inhibit α-glucosidase effectively. This action is critical in managing postprandial glucose levels in diabetic patients .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for developing more effective derivatives. The presence of specific functional groups such as the fluorobenzyl thioether has been linked to enhanced biological activity due to increased lipophilicity and improved binding interactions with target enzymes or receptors.

Summary of Biological Activities

Activity TypeReference StudyIC50 Values (μM)Notes
Anticancer 17.83 (MCF-7)Compared to Cisplatin
Antimicrobial VariesEffective against various bacterial strains
Enzyme Inhibition VariesPotential for diabetes management

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: The 4-fluorobenzylthio group in the target compound likely enhances metabolic stability compared to non-fluorinated analogues (e.g., 2-chlorobenzylthio in ), as fluorination often reduces oxidative degradation.
  • Sulfur Linkages : Thioether groups (e.g., benzylthio in the target compound) improve membrane permeability compared to oxygen or nitrogen-linked derivatives .

Notes on Physicochemical and Pharmacokinetic Properties

  • Solubility : The 4-methyl group in the target compound slightly improves aqueous solubility compared to phenyl-substituted analogues (e.g., ).
  • Toxicity : Thioether-containing compounds may exhibit higher hepatotoxicity than oxygen analogues, necessitating structural optimization .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves cyclization and functionalization steps. A common approach includes:

  • Hydrazonoyl halide reactions : Reacting thieno[2,3-d]pyrimidinones with hydrazonoyl halides to form triazolo-pyrimidine cores .
  • Oxidative cyclization : Using reagents like iodine or p-TsOH to cyclize hydrazone intermediates into fused triazolo-pyrimidines .
  • Eco-friendly catalysts : Cellulose sulfuric acid improves yield and reduces environmental impact in solvent-based reactions . Key intermediates (e.g., 2-methylthio derivatives) are confirmed via elemental analysis and NMR .

Q. Which spectroscopic methods validate its structure?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.1–8.2 ppm) and fluorobenzyl groups (δ 4.5–5.0 ppm for SCH₂) .
  • Mass spectrometry : High-resolution MS to confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
  • IR spectroscopy : Detect thioether (C-S, ~600 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) bonds .

Q. What in vitro assays assess its anticancer activity?

Standard protocols include:

  • MTT assay : Test cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cells, with doxorubicin as a positive control .
  • Dose-response curves : IC₅₀ values are calculated at 24–72 hours to compare potency .
  • Selectivity indices : Normal cell lines (e.g., HEK293) assess compound specificity .

Q. How do substituents (e.g., 4-fluorobenzyl) influence bioactivity?

Substituents modulate lipophilicity and target binding:

  • Fluorine : Enhances membrane permeability via electronegativity and metabolic stability .
  • Thioether linkage : Improves sulfur-mediated interactions with enzyme active sites (e.g., kinases) .
  • Methyl groups : Steric effects may reduce off-target binding .

Advanced Research Questions

Q. How can regioselectivity be controlled during cyclization?

Regioselectivity depends on:

  • Catalyst choice : Acidic conditions (e.g., p-TsOH) favor triazolo-[4,3-a] over alternative isomers .
  • Reaction temperature : Higher temps (100–120°C) promote thermodynamically stable products .
  • Precursor substitution : Electron-withdrawing groups (e.g., nitro) direct cyclization to specific positions .

Q. What strategies address discrepancies in reported biological activities?

Contradictions arise from assay variability. Mitigation includes:

  • Standardized protocols : Use identical cell lines (e.g., MCF-7 vs. HepG2) and incubation times .
  • Dose normalization : Compare molar concentrations rather than mass-based doses .
  • Purity verification : HPLC (>95% purity) minimizes confounding effects from impurities .

Q. How can computational modeling optimize its drug-like properties?

  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Molecular docking : Predict binding to targets like COX-2 (anti-inflammatory) or topoisomerases (anticancer) .
  • ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity risks .

Q. What in vivo models evaluate its therapeutic potential?

Preclinical models include:

  • Xylene-induced edema : Measure anti-inflammatory activity via ear thickness reduction (cf. indomethacin) .
  • Murine tumor xenografts : Assess tumor growth inhibition and toxicity profiles .
  • Pharmacokinetics : Oral bioavailability and half-life in rodent plasma .

Q. How can solubility be improved for better bioavailability?

Strategies include:

  • Prodrug design : Introduce phosphate esters for enhanced aqueous solubility .
  • Nanoformulations : Liposomal encapsulation or PEGylation to increase circulation time .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize amorphous phases .

Q. What mechanistic insights explain its dual anticancer/anti-inflammatory effects?

Proposed mechanisms:

  • Kinase inhibition : Blocking JAK/STAT or MAPK pathways reduces proliferation and inflammation .
  • ROS modulation : Scavenging free radicals in cancer cells while suppressing pro-inflammatory cytokines (e.g., TNF-α) .
  • Caspase activation : Inducing apoptosis via caspase-3/7 in cancer cells .

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